benzyl 3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3,3,3-trifluoropropanoate is an organic compound with the molecular formula C10H9F3O2. It is a colorless to yellow liquid that is used in various chemical applications. The compound is characterized by the presence of a benzyl group attached to a 3,3,3-trifluoropropanoate moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3,3,3-trifluoropropanoate can be synthesized through a two-step process:
Formation of 3,3,3-Trifluoropropionic Acid Chloride: This involves the reaction of 3,3,3-trifluoropropionic acid with oxalyl chloride at room temperature, followed by heating the mixture to 50°C overnight.
Esterification: The resulting acid chloride is then reacted with benzylic alcohol for 10 hours to form this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,3,3-trifluoropropionic acid and benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nucleophiles under conditions such as elevated temperatures or the presence of catalysts.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products
Substitution Reactions: Products vary depending on the substituent introduced.
Hydrolysis: The major products are 3,3,3-trifluoropropionic acid and benzyl alcohol.
Scientific Research Applications
Benzyl 3,3,3-trifluoropropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its ester and trifluoromethyl groups. These interactions can affect various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropanoate: Similar structure but with a methyl group instead of a benzyl group.
Ethyl 3,3,3-trifluoropropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Uniqueness
Benzyl 3,3,3-trifluoropropanoate is unique due to the presence of the benzyl group, which imparts different chemical properties compared to its methyl and ethyl analogs
Properties
CAS No. |
78686-91-6 |
---|---|
Molecular Formula |
C10H9F3O2 |
Molecular Weight |
218.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.